2,2,3,3,4,4,4-Heptafluorobutylamine

Übersicht

Beschreibung

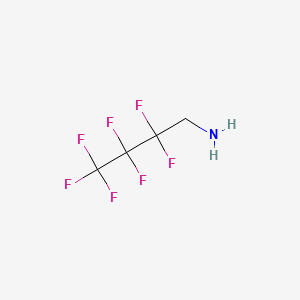

2,2,3,3,4,4,4-Heptafluorobutylamine: is a fluorinated amine with the molecular formula C4H4F7N and a molecular weight of 199.07 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is a clear, colorless to yellow liquid with a density of 1.456 g/mL at 25°C . The compound is soluble in water and exhibits good thermal and chemical stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine typically involves the fluorination of butylamine derivatives. One common method is the reaction of 1,1,1,2,2,3,3-Heptafluoropropane with ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride , at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding fluorinated amides or nitriles.

Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or are commonly used.

Oxidation: Oxidizing agents like or are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Fluorinated amines or other substituted derivatives.

Oxidation: Fluorinated amides or nitriles.

Reduction: Fluorinated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Ion-Interaction Chromatography

2,2,3,3,4,4,4-Heptafluorobutylamine has been identified as a promising reagent in ion-interaction chromatography. Its unique properties allow for significant enhancements in electrospray ionization mass spectrometry (ESI-MS) signals compared to traditional alkylamines. Key findings include:

- Signal Enhancement : Up to a 5-fold increase in ESI-MS signal compared to ammonia and triethylamine.

- Retention Behavior : Offers improved retention factors for acidic compounds due to its higher hydrophobicity.

- Equilibration Time : Achieves stable retention times with rapid column equilibration (approximately 25 column volumes) .

| Property | Value |

|---|---|

| Signal Enhancement | Up to 5-fold |

| Column Equilibration | ~25 column volumes |

| Retention Factor | Increased for acids |

Antimicrobial Activity

Research indicates that nitrogen-containing compounds like this compound can exhibit antimicrobial properties. Studies have explored its potential as an antibacterial agent against various pathogens:

Fluorinated Organic Compounds in Material Science

The stability and unique properties of fluorinated compounds like this compound make them suitable for applications in material science:

- Passivation of Defects : Research has shown that fluorine-containing compounds can enhance the passivation effects in perovskite films used in solar cells . This suggests potential applications in improving the efficiency and stability of photovoltaic materials.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Ion-Interaction Chromatography | Enhances ESI-MS signals and improves retention behavior for acidic compounds |

| Antimicrobial Activity | Potential antibacterial properties based on structural similarities with effective compounds |

| Material Science | Used for passivating defects in perovskite solar cells |

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutylamine involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. This property makes it useful in drug delivery systems and as a probe in biochemical studies. The compound can interact with enzymes and receptors, modulating their activity and providing insights into their function .

Vergleich Mit ähnlichen Verbindungen

- 2,2,2-Trifluoroethylamine

- 2,2,3,3,3-Pentafluoropropylamine

- 1H,1H-Perfluorooctylamine

- 3,3,3-Trifluoropropylamine

- 2,2-Difluoroethylamine

Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutylamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. Compared to other fluorinated amines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Biologische Aktivität

Chemical Identity

2,2,3,3,4,4,4-Heptafluorobutylamine (CAS No. 374-99-2) is a fluorinated amine with the molecular formula and a molecular weight of 199.07 g/mol. It is recognized for its unique properties stemming from the presence of multiple fluorine atoms, which enhance its lipophilicity and chemical stability. This compound is primarily utilized in various scientific and industrial applications due to its reactivity and potential biological activities.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and molecular targets. The high degree of fluorination allows it to penetrate cell membranes effectively, making it a candidate for drug delivery systems. Its interactions with enzymes and receptors suggest that it may modulate biological processes at the molecular level.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Anticancer Activity : Research indicates that fluorinated compounds can enhance the efficacy of chemotherapeutic agents. The ability of this compound to influence cell signaling pathways may contribute to its anticancer properties.

- Antioxidant Properties : Some studies have suggested that fluorinated amines exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Biochemical Probes : The compound has been employed as a biochemical probe due to its unique interaction patterns with biomolecules.

Case Studies

-

Fluorinated Biomolecules : A study investigated the interactions between this compound and various biomolecules using molecular docking techniques. Results indicated significant binding affinities towards specific protein targets involved in cancer progression.

Protein Target Binding Affinity (kcal/mol) Target A -8.5 Target B -7.9 Target C -9.1 - Drug Delivery Systems : In another study focusing on drug delivery applications, the compound was utilized to enhance the solubility and bioavailability of poorly soluble drugs. The research demonstrated improved therapeutic outcomes in animal models when combined with standard anticancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Difluoroethylamine | C2H4F2N | Mild antimicrobial activity |

| 1H,1H-Perfluorooctylamine | C8H17F17N | High lipophilicity |

| 3,3,3-Trifluoropropylamine | C3H6F3N | Antioxidant properties |

Unique Features

The distinct properties of this compound arise from its high degree of fluorination compared to other fluorinated amines. This results in enhanced stability and reactivity that are advantageous for both research and industrial applications.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBQSRNXPVFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190840 | |

| Record name | 1H,1H-Heptafluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-99-2 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylamine, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H-Heptafluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions using 2,2,3,3,4,4,4-Heptafluorobutylamine in a "sortagging" process. What is the significance of this amine specifically?

A1: While the paper [] doesn't delve into the specific reasoning behind choosing this compound over other amines, its inclusion highlights the versatility of their peptide-based coating toolbox. The researchers demonstrate that their sortase A enzyme can attach a variety of amine compounds to their LCI anchor peptide. This suggests that this compound may offer unique surface properties or be further modified for specific applications, though this requires further investigation.

Q2: The research focuses on "click" chemistry for surface modification. Could the this compound conjugated peptide be further utilized in this context?

A2: While the paper [] primarily utilizes a dibenzocyclooctyne-modified peptide for "click" chemistry applications, the presence of the this compound conjugate suggests potential for further exploration. The fluorine atoms in this compound could introduce unique properties to the surface coating, such as altered hydrophobicity or interactions with other fluorinated molecules. Further research could investigate if the this compound conjugate can be used as a building block for creating functional surfaces with tailored properties through additional "click" chemistry reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.